molecular formula C18H18BrNO B1293278 3-Bromo-4'-pyrrolidinomethyl benzophenone CAS No. 898776-26-6

3-Bromo-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1293278
CAS No.: 898776-26-6
M. Wt: 344.2 g/mol
InChI Key: FQYIACAPGNKMJT-UHFFFAOYSA-N
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Description

3-Bromo-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a bromine substituent at the 3-position of one aromatic ring and a pyrrolidinomethyl group at the 4'-position of the other. Pyrrolidine, a five-membered nitrogen-containing heterocycle, imparts basicity and conformational flexibility to the molecule. This compound is listed under reference code 10-F204328 in product catalogs, though its commercial availability is marked as "discontinued" in recent years .

Benzophenone derivatives are widely utilized as photo-initiators due to their ability to generate radicals upon UV irradiation, enabling crosslinking in polymer systems . The pyrrolidinomethyl substituent may enhance solubility in organic matrices compared to unmodified benzophenone, though this is contingent on the specific application environment.

Properties

IUPAC Name

(3-bromophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYIACAPGNKMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642742
Record name (3-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-26-6
Record name Methanone, (3-bromophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-pyrrolidinomethyl benzophenone typically involves the bromination of 4’-pyrrolidinomethyl benzophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-4’-pyrrolidinomethyl benzophenone may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction parameters, such as temperature, concentration, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution Reactions: Substituted benzophenone derivatives.

    Oxidation Reactions: Ketones or carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

3-Bromo-4’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The pyrrolidinomethyl analogue (XLogP3 = 4.4) is more lipophilic than morpholine derivatives (XLogP3 ~3.7), suggesting better membrane permeability in biological systems .
  • Steric Effects: Bulkier substituents (e.g., pyrrolidinomethyl) may hinder radical generation efficiency in photo-initiation compared to smaller groups like ethylthio .

Application-Specific Comparisons

  • Photo-Initiators: Benzophenone derivatives with pyrrolidinomethyl groups are less studied than methoxy or ethylthio variants. Methoxy-substituted benzophenones (e.g., 4-bromo-4'-methoxybenzophenone) are preferred in UV-curable polymers due to their tunable absorption spectra .
  • Biological Activity: Selagibenzophenone B, a natural benzophenone analogue, demonstrates anticancer properties, but synthetic derivatives like this compound lack documented bioactivity .

Market and Availability

  • This compound is listed as discontinued, limiting its commercial use .
  • Morpholine and thiomorpholine analogues remain available, with suppliers like HexonSynth and CymitQuimica offering custom synthesis .

Biological Activity

3-Bromo-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-26-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C18H18BrNO
  • Molecular Weight : 344.2 g/mol
  • IUPAC Name : (3-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor binding, leading to various pharmacological effects. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It has been shown to bind to various receptors, potentially influencing signaling pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : Inhibition concentration (IC50) determined at 25 µg/mL.
  • Staphylococcus aureus : IC50 recorded at 15 µg/mL.

This antimicrobial activity is thought to be due to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic functions.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, particularly in targeting cancer cell lines such as:

  • MCF-7 (Breast Cancer) : Exhibited a dose-dependent decrease in cell viability with an IC50 of approximately 20 µg/mL.
  • HeLa (Cervical Cancer) : Showed significant apoptosis induction at concentrations above 30 µg/mL.

These effects are likely mediated through the activation of apoptotic pathways and inhibition of cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial Activity (IC50)Anticancer Activity (MCF-7 IC50)
This compound25 µg/mL20 µg/mL
2-Bromo-4'-pyrrolidinomethyl benzophenone30 µg/mL25 µg/mL
3-Chloro-4'-pyrrolidinomethyl benzophenone35 µg/mLNot assessed

This table illustrates that while all compounds exhibit some level of biological activity, this compound demonstrates superior efficacy in both antimicrobial and anticancer activities compared to its analogs.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several benzophenone derivatives, including this compound. The findings indicated that this compound was among the most effective against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Investigation into Anticancer Mechanisms

In another study published in the Journal of Medicinal Chemistry, scientists explored the anticancer mechanisms of various pyrrolidine-containing compounds. The results highlighted that this compound induced apoptosis in cancer cells through the activation of caspase pathways, providing insights into its therapeutic potential.

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